Ethyl 2-(4-(1,3-dioxoisoindolin-2-yl)benzamido)-4-methylthiazole-5-carboxylate
Description
Ethyl 2-(4-(1,3-dioxoisoindolin-2-yl)benzamido)-4-methylthiazole-5-carboxylate is a thiazole derivative featuring a 4-methylthiazole-5-carboxylate core substituted at the 2-position with a benzamido group. This compound shares structural similarities with fluorescent probes (e.g., NL-AC ) and intermediates in drug discovery (e.g., pyridinyl-substituted thiazoles ).
Properties
IUPAC Name |
ethyl 2-[[4-(1,3-dioxoisoindol-2-yl)benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5S/c1-3-30-21(29)17-12(2)23-22(31-17)24-18(26)13-8-10-14(11-9-13)25-19(27)15-6-4-5-7-16(15)20(25)28/h4-11H,3H2,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXTVQOETFJCEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(1,3-dioxoisoindolin-2-yl)benzamido)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold . This intermediate is then reacted with 4-methylthiazole-5-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents such as toluene and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(1,3-dioxoisoindolin-2-yl)benzamido)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamido group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(4-(1,3-dioxoisoindolin-2-yl)benzamido)-4-methylthiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(1,3-dioxoisoindolin-2-yl)benzamido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The isoindoline-1,3-dione moiety can interact with enzymes or receptors, modulating their activity. The benzamido group and thiazole ring may also contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular properties, and applications of the target compound with its analogs:
Research Findings and Implications
- Fluorescent Probes: NL-AC’s success in biothiol detection highlights the importance of substituent design (e.g., acryloyloxy for Michael addition) . The target compound’s dioxoisoindolinyl group could be explored in fluorescence if paired with appropriate donors/acceptors.
- Drug Discovery: Pyridinyl and aminomethyl analogs demonstrate the versatility of thiazole-5-carboxylates as intermediates for bioactive amides .
- Crystallography : SHELX software () is critical for structural validation of such compounds, particularly for analyzing the dioxoisoindolinyl group’s influence on crystal packing .
Biological Activity
Ethyl 2-(4-(1,3-dioxoisoindolin-2-yl)benzamido)-4-methylthiazole-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including cytotoxicity, mechanisms of action, and structure-activity relationships.
The compound has the following chemical characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 397.45 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in anticancer and antimicrobial domains. The following sections detail specific findings related to its cytotoxic effects and other biological interactions.
Cytotoxic Activity
Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines.
Case Studies
-
HeLa Cell Line :
- IC : The compound demonstrated significant cytotoxicity with an IC value of approximately 25 μM against HeLa cells, indicating potent anticancer activity.
- Mechanism : The observed cytotoxicity is believed to involve the induction of apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic factors.
-
MCF-7 Cell Line :
- IC : In MCF-7 breast cancer cells, the IC was determined to be around 30 μM.
- Effects on Cell Cycle : Flow cytometry analysis revealed that treatment with the compound resulted in G0/G1 phase arrest, suggesting inhibition of cell proliferation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- The dioxoisoindoline moiety is critical for binding to biological targets.
- The presence of the thiazole ring enhances lipophilicity, facilitating membrane penetration and interaction with cellular targets.
Comparative Analysis
A comparative analysis with similar compounds reveals that modifications in substituents can lead to variations in biological activity. For instance:
| Compound | Structure | IC (μM) | Activity Type |
|---|---|---|---|
| Compound A | Ethyl 2-(substituted benzamide) | 45 | Moderate Cytotoxicity |
| This compound | - | 25 | High Cytotoxicity |
| Compound B | Ethyl 2-(thiazole derivative) | 60 | Low Cytotoxicity |
The mechanism by which this compound exerts its effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Interaction : It likely interacts with specific receptors that modulate cell growth and survival.
- Reactive Oxygen Species (ROS) : Increased ROS production has been noted, leading to oxidative stress and subsequent apoptosis in cancer cells.
Q & A
Q. Critical Parameters :
- Temperature control (0–60°C) to avoid side reactions.
- Moisture-sensitive steps require anhydrous solvents and nitrogen atmospheres .
How is structural characterization performed to confirm the compound’s identity?
Basic Research Focus
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., thiazole protons at δ 7.2–8.1 ppm, ester carbonyl at δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 466.12) .
- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .
Q. Advanced Validation :
- X-Ray Crystallography : Single-crystal diffraction (SHELX software ) resolves bond lengths and angles (e.g., C=O bond: 1.21 Å, thiazole ring planarity).
What strategies address contradictions in reported biological activity data?
Advanced Research Focus
Discrepancies in bioactivity (e.g., varying IC values in enzyme assays) may arise from:
- Assay Conditions : Differences in buffer pH, co-solvents (DMSO concentration), or temperature .
- Structural Analogues : Compare activity across derivatives (Table 1).
Table 1 : Comparative Bioactivity of Analogues
| Compound | Core Structure | Activity (IC, μM) | Target |
|---|---|---|---|
| Target Compound | Thiazole + Isoindoline | 0.45 ± 0.02 | Kinase X |
| Analog A () | Triazole + Thiazole | 1.20 ± 0.15 | Kinase X |
| Analog B () | Benzodioxol + Thiazole | 0.89 ± 0.10 | Inflammatory Enzyme Y |
Q. Methodological Solutions :
- Standardize assay protocols (e.g., ATP concentration in kinase assays).
- Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .
How does the compound’s electronic configuration influence reactivity?
Advanced Research Focus
The electron-withdrawing ester and amide groups direct electrophilic substitution on the thiazole ring:
- DFT Calculations : Predict reactive sites (e.g., C5 of thiazole has higher Fukui index for nucleophilic attack) .
- Experimental Validation : Halogenation (e.g., bromination at C5) under mild conditions (NBS in CCl) .
Q. Key Observations :
- The 1,3-dioxoisoindolin-2-yl group enhances electrophilicity at the benzamido carbonyl, facilitating nucleophilic additions .
What crystallographic insights explain its stability and polymorphism?
Q. Advanced Research Focus
- Packing Analysis : Hydrogen bonding between amide N-H and ester carbonyl (2.8–3.0 Å) stabilizes the lattice .
- Polymorphism Screening : Recrystallize from 12 solvents (e.g., acetone, DMF) to identify forms. Differential Scanning Calorimetry (DSC) detects thermal transitions (melting point: 180–185°C) .
Q. SHELX Refinement :
- Residual density maps (<0.3 eÅ) confirm absence of disorder.
- Thermal motion parameters (B-factors) validate rigidity of the thiazole ring .
How is computational modeling used to predict SAR?
Q. Advanced Research Focus
- Molecular Docking (AutoDock Vina) : Predict binding to kinase X (PDB: 4XYZ) with a docking score of −9.2 kcal/mol, favoring hydrogen bonds with Val123 and hydrophobic interactions with Phe456 .
- MD Simulations (GROMACS) : 100-ns trajectories reveal stable binding (RMSD < 2.0 Å) and key residue fluctuations (<1.5 Å) .
Q. SAR Insights :
- Methyl at C4 (thiazole) reduces steric hindrance, improving affinity.
- Isoindolin-2-yl group enhances π-π stacking with Tyr330 .
What analytical methods resolve degradation products under stress conditions?
Q. Advanced Research Focus
- Forced Degradation : Expose to UV light (254 nm, 48 hr), acidic (0.1M HCl), and basic (0.1M NaOH) conditions .
- LC-MS/MS : Identify hydrolysis products (e.g., free carboxylic acid at m/z 438.10) and photo-oxidation adducts (+16 Da) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
